N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the coupling of 2-aminobenzothiazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 4-methyl-3-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 4-carboxy-3-nitrobenzamide
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, leading to the inhibition of essential biological processes. The nitro group may undergo reduction within the bacterial cell, generating reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-4-bromobenzamide
- N-(1,3-benzothiazol-2-yl)-4-fluorobenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C15H11N3O3S |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H11N3O3S/c1-9-6-7-10(8-12(9)18(20)21)14(19)17-15-16-11-4-2-3-5-13(11)22-15/h2-8H,1H3,(H,16,17,19) |
InChI Key |
STKKMNFIZQOHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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